molecular formula C9H16F2N2 B13359807 (S)-3,3-Difluoro-8-azaspiro[4.5]decan-1-amine

(S)-3,3-Difluoro-8-azaspiro[4.5]decan-1-amine

Cat. No.: B13359807
M. Wt: 190.23 g/mol
InChI Key: AMFUYLGGRMKMSG-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3,3-Difluoro-8-azaspiro[45]decan-1-amine is a chiral amine compound characterized by its spirocyclic structure, which includes a nitrogen atom and two fluorine atoms

Chemical Reactions Analysis

Types of Reactions

(S)-3,3-Difluoro-8-azaspiro[4.5]decan-1-amine undergoes various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen to the compound, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while reduction may produce amines or hydrocarbons.

Scientific Research Applications

(S)-3,3-Difluoro-8-azaspiro[4.5]decan-1-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (S)-3,3-Difluoro-8-azaspiro[4.5]decan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into the active sites of enzymes, modulating their activity and influencing biochemical pathways. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable tool in drug design and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-3,3-Difluoro-8-azaspiro[4.5]decan-1-amine is unique due to the presence of fluorine atoms, which enhance its chemical stability and binding affinity. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic properties and reduced metabolic degradation .

Properties

Molecular Formula

C9H16F2N2

Molecular Weight

190.23 g/mol

IUPAC Name

(4S)-2,2-difluoro-8-azaspiro[4.5]decan-4-amine

InChI

InChI=1S/C9H16F2N2/c10-9(11)5-7(12)8(6-9)1-3-13-4-2-8/h7,13H,1-6,12H2/t7-/m0/s1

InChI Key

AMFUYLGGRMKMSG-ZETCQYMHSA-N

Isomeric SMILES

C1CNCCC12CC(C[C@@H]2N)(F)F

Canonical SMILES

C1CNCCC12CC(CC2N)(F)F

Origin of Product

United States

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